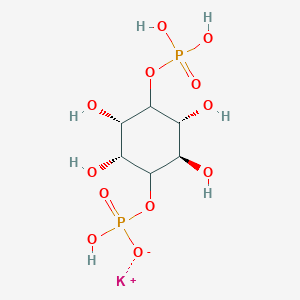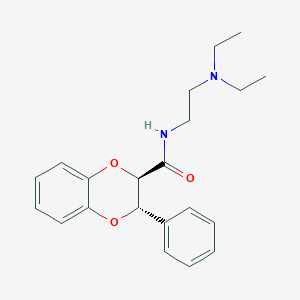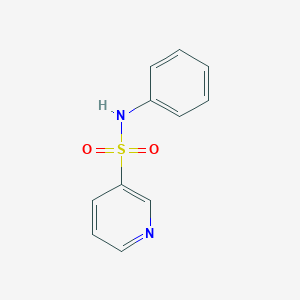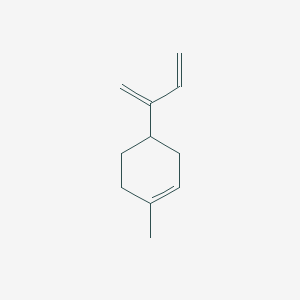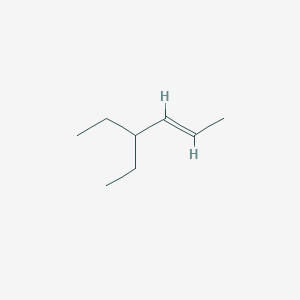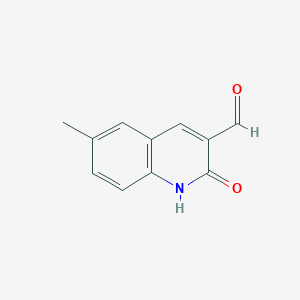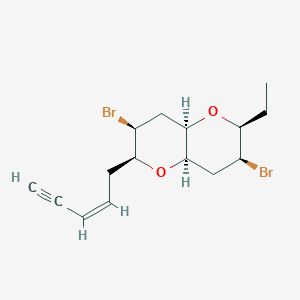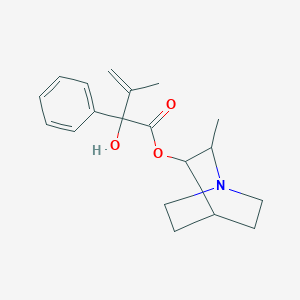
alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester, commonly known as IQM-9, is a chemical compound that has been extensively studied for its potential applications in scientific research. IQM-9 belongs to the class of compounds known as muscarinic receptor antagonists, which are used to study the role of acetylcholine in various physiological processes.
Mechanism of Action
The mechanism of action of IQM-9 involves its ability to bind to muscarinic receptors and block the action of acetylcholine. Muscarinic receptors are present in various tissues throughout the body, including the brain, heart, lungs, and gastrointestinal tract. By blocking the action of acetylcholine on these receptors, IQM-9 can modulate various physiological processes.
Biochemical and Physiological Effects:
IQM-9 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. It has also been shown to affect the activity of various enzymes and ion channels. Physiologically, IQM-9 has been shown to affect various processes, including learning and memory, cardiovascular function, and gastrointestinal function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using IQM-9 in lab experiments is its potency as a muscarinic receptor antagonist. This property allows researchers to study the role of acetylcholine in various physiological processes with a high degree of specificity. However, one limitation of using IQM-9 is its potential for off-target effects. As a potent muscarinic receptor antagonist, IQM-9 can also affect other receptors and signaling pathways.
Future Directions
There are several future directions for research on IQM-9. One area of interest is its potential for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. IQM-9 has been shown to modulate the release of various neurotransmitters that are involved in these diseases. Another area of interest is the development of more selective muscarinic receptor antagonists that can target specific subtypes of muscarinic receptors. This could lead to the development of more effective treatments for various diseases.
Synthesis Methods
IQM-9 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of alpha-Isopropenylmandelic acid with 2-methyl-3-quinuclidinol in the presence of a suitable catalyst. The resulting product is then esterified using a carboxylic acid anhydride to form IQM-9.
Scientific Research Applications
IQM-9 has been used extensively in scientific research to study the role of acetylcholine in various physiological processes. It has been shown to be a potent muscarinic receptor antagonist, which means that it can block the action of acetylcholine on these receptors. This property has been used to study the role of acetylcholine in various physiological processes, including learning and memory, cardiovascular function, and gastrointestinal function.
properties
CAS RN |
101710-96-7 |
|---|---|
Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbut-3-enoate |
InChI |
InChI=1S/C19H25NO3/c1-13(2)19(22,16-7-5-4-6-8-16)18(21)23-17-14(3)20-11-9-15(17)10-12-20/h4-8,14-15,17,22H,1,9-12H2,2-3H3 |
InChI Key |
XNYLQHTXBORYNP-UHFFFAOYSA-N |
SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(=C)C)O |
Canonical SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(=C)C)O |
synonyms |
alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





